molecular formula C9H13N5O2 B1252199 4-(6-Aminopurin-9-yl)butane-1,2-diol

4-(6-Aminopurin-9-yl)butane-1,2-diol

Cat. No.: B1252199
M. Wt: 223.23 g/mol
InChI Key: SJTGBHCHRMNUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Aminopurin-9-yl)butane-1,2-diol is a purine derivative structurally characterized by an adenine (6-aminopurin-9-yl) moiety covalently linked to a butane-1,2-diol chain. The diol moiety may facilitate hydrogen bonding, influencing pharmacokinetic properties like bioavailability or target binding.

Properties

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

IUPAC Name

4-(6-aminopurin-9-yl)butane-1,2-diol

InChI

InChI=1S/C9H13N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)2-1-6(16)3-15/h4-6,15-16H,1-3H2,(H2,10,11,12)

InChI Key

SJTGBHCHRMNUPZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCC(CO)O)N

Synonyms

9-(3,4-dihydroxybutyl)adenine
9-DHBAD

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dihydroxybutyl)adenine typically involves the use of phosphoramidite and H-phosphonate chemistry. These methods allow for the incorporation of the dihydroxybutyl group at specific positions on the adenine base. The reaction conditions often include the use of nucleophilic reagents and protecting groups to ensure the selective modification of the adenine molecule .

Industrial Production Methods

While specific industrial production methods for 9-(3,4-dihydroxybutyl)adenine are not widely documented, the principles of large-scale nucleoside synthesis can be applied. This includes the use of automated synthesizers and solid-phase synthesis techniques to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopurin-9-yl)butane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxybutyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the adenine base .

Mechanism of Action

The mechanism of action of 9-(3,4-dihydroxybutyl)adenine involves its incorporation into nucleic acids, where it can influence the stability and base-pairing properties of DNA and RNA. The dihydroxybutyl group can interact with enzymes and other molecular targets, affecting the overall structure and function of the nucleic acids .

Comparison with Similar Compounds

Structural and Functional Analogues

a. Purine Derivatives with Alkyl Chains

  • N-Benzyl-9-Alkyl-2-Chloro-9H-Purin-6-Amines (): These compounds feature a purine core with chloro and benzylamine substituents. Unlike 4-(6-Aminopurin-9-yl)butane-1,2-diol, the absence of a diol group in these derivatives likely reduces hydrophilicity, impacting solubility and membrane permeability. The synthesis involves 1-butanol as a solvent and DIPEA as a base, suggesting that similar conditions might apply for the target compound .

b. Butane-1,2-Diol-Containing Compounds

  • Butane-1,2-diol (–7): The diol group alone is associated with nematode-suppressing activity in plants . In 4-(6-Aminopurin-9-yl)butane-1,2-diol, the adenine moiety may confer additional bioactivity (e.g., receptor binding) absent in simpler diols. Oxidation studies () show that butane-1,2-diol reacts with Ag(III) complexes via a two-electron mechanism, but the adenine in the target compound could alter redox stability .
  • 4-(Methylthio)butane-1,2-diol (): This compound replaces adenine with a methylthio group. The sulfur atom enhances lipophilicity, contrasting with the polar adenine-diol combination. Synthesis methods using azo compounds () differ markedly from purine-based strategies, highlighting divergent reactivity .
Bioactive Diol Derivatives
  • 6,6′-(Butane-1,1-diyl)bis(4-methylbenzene-1,2-diol) (BMB) (): A bis-diol antioxidant outperforming MPBHQ in rancimat tests. The diol groups in BMB and the target compound may both stabilize free radicals, but the adenine in the latter could enable synergistic effects (e.g., DNA intercalation) .

  • Gelatinase Inhibitors (): Compounds like 4-(4-phenoxyphenylsulfonyl)butane-1,2-dithiol inhibit MMP-2/MMP-9 via dithiol-metal interactions. Replacing dithiol with diol (as in the target compound) may reduce metalloproteinase affinity but improve selectivity for purinergic targets .

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